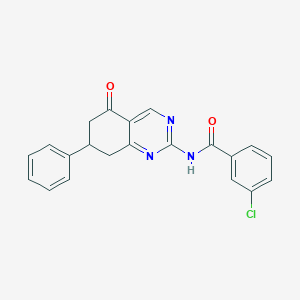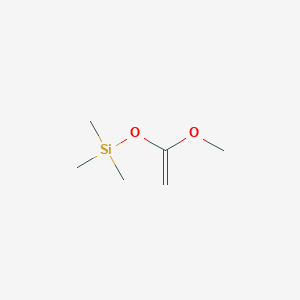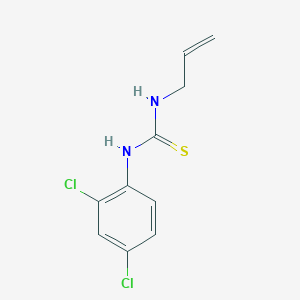
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-2-propen-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-2-propen-1-yl- is a compound belonging to the class of quinolinesulfonamides. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-2-propen-1-yl- includes a quinoline ring system, a sulfonamide group, and a tetrahydro moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-2-propen-1-yl- can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with sulfonamide precursors under specific conditions. For instance, the reaction of 6-chloroquinoline with sulfonamide in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoline ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-2-propen-1-yl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-2-propen-1-yl- involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-
- 8-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)-
Uniqueness
6-Quinolinesulfonamide, 1,2,3,4-tetrahydro-N-2-propen-1-yl- is unique due to its specific structural features, such as the presence of the propenyl group, which may confer distinct biological activities and chemical reactivity compared to other quinolinesulfonamides.
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-prop-2-enyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-7-14-17(15,16)11-5-6-12-10(9-11)4-3-8-13-12/h2,5-6,9,13-14H,1,3-4,7-8H2 |
InChI Key |
SZWJRNHPHPSKGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123764.png)
![(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123770.png)





![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
![methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12123816.png)



